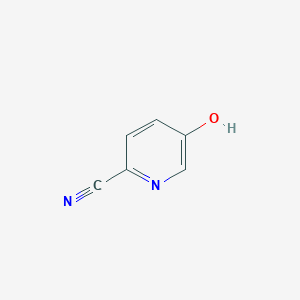

2-Cyano-5-hydroxypyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-hydroxypyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O/c7-3-5-1-2-6(9)4-8-5/h1-2,4,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUEKWNYGXNDQRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60613397 | |

| Record name | 5-Hydroxypyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60613397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86869-14-9 | |

| Record name | 5-Hydroxypyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60613397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of 2-Cyano-5-hydroxypyridine

An In-Depth Technical Guide to 2-Cyano-5-hydroxypyridine (CAS: 86869-14-9)

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the strategic selection of building blocks is paramount. This compound (CAS No. 86869-14-9), also known as 5-hydroxypyridine-2-carbonitrile, has emerged as a highly valuable intermediate.[1][2] Its utility stems from the unique electronic and steric arrangement of its functional groups: a nucleophilic hydroxyl group and an electrophilic, transformable nitrile group on a pyridine scaffold. This dual reactivity allows for orthogonal chemical modifications, enabling the efficient construction of complex molecular architectures.[1] This guide provides a comprehensive technical overview of its properties, reactivity, synthesis, and safety considerations, designed to empower researchers in leveraging this versatile compound for advanced chemical synthesis.

Section 1: Core Physicochemical and Structural Properties

Understanding the fundamental properties of a reagent is the bedrock of its effective application in synthesis. This compound is a stable, solid compound under standard conditions, facilitating ease of handling and storage.[3]

Chemical Structure & Identifiers

The compound's structure features a pyridine ring substituted at the 2-position with a cyano (-C≡N) group and at the 5-position with a hydroxyl (-OH) group. This substitution pattern is key to its synthetic versatility.

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The following table consolidates the key physical and chemical properties of this compound. The high boiling point and flash point are indicative of a stable molecule with significant intermolecular forces, likely hydrogen bonding from the hydroxyl group.

| Property | Value | Source(s) |

| CAS Number | 86869-14-9 | [3][4][5] |

| Molecular Formula | C₆H₄N₂O | [4][5] |

| Molecular Weight | 120.11 g/mol | [4][6] |

| Appearance | Solid; White to pale cream/brown powder/crystals | [3][7][8] |

| Melting Point | 213°C to 217°C (for the isomer 3-Cyano-5-hydroxypyridine) | [9] |

| Boiling Point | 429.2 °C at 760 mmHg | [10] |

| Density | 1.332 g/cm³ | [10] |

| Flash Point | 213.4 °C | [10] |

| Solubility | Soluble in polar solvents; slightly soluble in water. | [9][11] |

| InChI Key | YUEKWNYGXNDQRO-UHFFFAOYSA-N | [3][6] |

| SMILES | OC1=CN=C(C#N)C=C1 | [4] |

Section 2: Spectral Data Interpretation

While raw spectra require direct access, the structural features of this compound allow for the confident prediction of its key spectral characteristics, which are crucial for reaction monitoring and quality control. Vendor resources often provide access to NMR, IR, and MS data for this compound.[12][13]

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The proton adjacent to the nitrogen will likely be the most deshielded. A broad singlet corresponding to the hydroxyl proton will also be present, the chemical shift of which is highly dependent on solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum should display six signals. The carbon of the nitrile group (-C≡N) will appear around 118-120 ppm, while the carbon attached to the hydroxyl group will be significantly downfield, typically >150 ppm. The remaining four carbons of the pyridine ring will have distinct chemical shifts.

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A sharp, intense absorption band is expected around 2220-2240 cm⁻¹ , which is characteristic of the C≡N stretch of an aromatic nitrile. A broad absorption band in the region of 3200-3600 cm⁻¹ will correspond to the O-H stretching vibration of the hydroxyl group.

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) in the mass spectrum will be observed at an m/z ratio corresponding to its molecular weight, approximately 120.03.

Section 3: Reactivity Profile and Synthetic Utility

The synthetic power of this compound lies in the differential reactivity of its two functional groups. This allows for a modular approach to building more complex molecules, a highly desirable trait in drug discovery and process chemistry.[1]

Causality of Reactivity

The hydroxyl group at the 5-position is a potent nucleophile and can readily participate in O-alkylation and O-acylation reactions.[1] Conversely, the cyano group at the 2-position is an electrophilic site that can be transformed into a variety of other functional groups. This electronic push-pull relationship within the pyridine ring influences the reactivity of both the substituents and the ring itself.

Key Transformations

The diagram below illustrates the principal reaction pathways available from this versatile intermediate. The ability to selectively functionalize either the hydroxyl or the nitrile group provides chemists with significant strategic advantages in multi-step syntheses.

Caption: Key reaction pathways for this compound.

Section 4: Representative Synthesis Protocol

While multiple synthetic routes can be envisioned, a common strategy for preparing substituted cyanopyridines involves the cyanation of a corresponding halopyridine. The following protocol is a representative, field-proven method analogous to standard palladium-catalyzed cyanation reactions.

Objective: To synthesize this compound from 2-Bromo-5-hydroxypyridine.

Rationale: The conversion of an aryl bromide to a nitrile using a cyanide source and a palladium catalyst is a robust and high-yielding transformation known as the Rosenmund-von Braun reaction or its palladium-catalyzed variants. Zinc cyanide is often preferred over other cyanide sources due to its lower toxicity and higher efficiency in many catalytic systems.

Experimental Workflow

Caption: Workflow for palladium-catalyzed synthesis.

Step-by-Step Methodology

-

Vessel Preparation: To a dry, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-bromo-5-hydroxypyridine (1.0 eq), zinc cyanide (Zn(CN)₂, 0.6 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

-

Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to achieve a substrate concentration of approximately 0.5 M.

-

Inerting: Purge the reaction mixture with dry nitrogen or argon for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Reaction: Heat the mixture to 120 °C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

-

Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into an aqueous solution of ammonium hydroxide or EDTA to quench the reaction and complex residual zinc salts.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Section 5: Applications in Research and Development

The unique structure of this compound makes it a critical starting material in several high-value R&D sectors.

-

Pharmaceuticals: It is a key building block for synthesizing Active Pharmaceutical Ingredients (APIs).[2] The hydroxypyridine scaffold is a common motif in medicinal chemistry, and the dual functionality of this molecule allows for the creation of diverse compound libraries for screening and lead optimization.[1] Its use is crucial for ensuring the high purity required in API manufacturing.[2]

-

Agrochemicals: Similar to pharmaceuticals, the development of novel pesticides and herbicides often relies on heterocyclic chemistry. This compound serves as a valuable intermediate for molecules designed to have specific biological activities in agricultural applications.[1]

-

Materials Science: The rigid, functionalized aromatic structure can be incorporated into polymers or organic materials to impart specific electronic or physical properties.[1]

Section 6: Safety, Handling, and Storage

Adherence to proper safety protocols is essential when working with any chemical reagent. This compound is classified with specific hazards that require careful management.

GHS Hazard Information

-

Pictogram: GHS07 (Exclamation Mark)[3]

-

Signal Word: Warning[3]

-

Hazard Statements: [3]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

-

Recommended Handling and Storage

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place. The compound should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent potential degradation.[3]

-

Incompatibilities: Avoid contact with strong oxidizing agents.

Conclusion

This compound is more than a simple chemical; it is a strategic tool for innovation in the molecular sciences. Its well-defined physicochemical properties, predictable spectral characteristics, and, most importantly, its versatile and orthogonal reactivity profile make it an indispensable intermediate. By understanding the principles outlined in this guide, researchers and developers can confidently and efficiently utilize this compound to accelerate the synthesis of novel and complex molecules, driving progress in medicine, agriculture, and materials science.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 86869-14-9 [sigmaaldrich.com]

- 4. chemscene.com [chemscene.com]

- 5. scbt.com [scbt.com]

- 6. 5-Hydroxypyridine-2-carbonitrile | C6H4N2O | CID 21413773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Cyano-5-hydroxypyridine, 97% 250 mg | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 8. L17701.06 [thermofisher.com]

- 9. 3-Cyano-5-hydroxypyridine, 97% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. This compound, CAS No. 86869-14-9 - iChemical [ichemical.com]

- 11. CAS 86869-14-9: 5-hydroxypyridine-2-carbonitrile [cymitquimica.com]

- 12. 86869-14-9|this compound|BLD Pharm [bldpharm.com]

- 13. This compound(86869-14-9) 1H NMR [m.chemicalbook.com]

A Technical Guide to 5-Hydroxy-2-Pyridinecarbonitrile: Properties, Synthesis, and Applications

This document provides an in-depth technical overview of 5-hydroxy-2-pyridinecarbonitrile (also known as 5-hydroxypicolinonitrile), a heterocyclic building block of significant interest to researchers in medicinal chemistry, materials science, and drug development. This guide moves beyond a simple data sheet to explore the nuanced chemical behavior, practical synthesis considerations, and strategic applications of this versatile molecule.

Core Molecular Identity and Physicochemical Profile

5-Hydroxy-2-pyridinecarbonitrile is a substituted pyridine derivative featuring both a hydroxyl (-OH) and a nitrile (-C≡N) group. These functional groups impart a unique electronic profile and reactivity, making it a valuable synthon for constructing more complex molecular architectures. Its core identifiers and properties are summarized below.

| Property | Data | Source(s) |

| IUPAC Name | 5-hydroxypyridine-2-carbonitrile | [1] |

| Synonyms | 5-Hydroxypicolinonitrile, 2-cyano-5-pyridinol, 6-Cyano-3-pyridinol | [1][2] |

| CAS Number | 86869-14-9 | [2][3][4] |

| Molecular Formula | C₆H₄N₂O | [1][2] |

| Molecular Weight | 120.11 g/mol | [1][2] |

| Appearance | Solid | [2] |

| Purity (Typical) | ≥97% | [2] |

| Computed XLogP3-AA | 0.5 | [1] |

| Computed Exact Mass | 120.032362755 Da | [1] |

Note: Experimental data for properties such as melting point, boiling point, and specific solubility are not consistently reported in publicly available literature. The values provided are based on supplier data and computational models.

The Critical Role of Tautomerism

A defining chemical characteristic of 5-hydroxy-2-pyridinecarbonitrile is its existence in a tautomeric equilibrium with its corresponding pyridone form: 6-oxo-1,6-dihydropyridine-2-carbonitrile . This phenomenon is central to understanding its reactivity, aromaticity, and intermolecular interactions.

The equilibrium between the hydroxy-pyridine (enol-like) and pyridone (keto-like) forms is highly sensitive to the molecular environment.[5]

-

In the Gas Phase and Non-Polar Solvents: The hydroxy-pyridine tautomer is often favored.

-

In Polar Solvents and the Solid State: The pyridone tautomer typically predominates.[6][7] This is attributed to the formation of a strong carbonyl (C=O) bond and the ability to form robust intermolecular hydrogen bonds, which stabilizes the crystal lattice or solvation shell.[8]

Crucially, the pyridone form maintains aromatic character through the delocalization of the nitrogen lone pair into the ring system, making it a highly stable and often preferred state.[8] Researchers must consider that in biological systems or polar reaction media, the molecule will likely exist primarily as the pyridone tautomer, which has different hydrogen bonding capabilities and steric profiles than the hydroxy form.

Spectral Characterization Profile (Predicted)

-

¹H NMR (in DMSO-d₆): The spectrum is expected to show three aromatic protons. The proton adjacent to the nitrile (at C3) would likely appear as a doublet. The proton between the nitrogen and hydroxyl group (at C6) would also be a doublet, and the proton at C4 would be a doublet of doublets. The hydroxyl proton would appear as a broad singlet, the chemical shift of which would be concentration-dependent.

-

¹³C NMR (in DMSO-d₆): Six distinct carbon signals are expected. The nitrile carbon (-C≡N) would appear around 115-120 ppm. The carbon bearing the hydroxyl group (C5) would be significantly downfield ( >150 ppm). The remaining four aromatic carbons would appear in the typical 120-150 ppm range.

-

Infrared (IR) Spectroscopy: Key vibrational bands would confirm the presence of the main functional groups.

-

-OH stretch: A broad band in the region of 3200-3400 cm⁻¹.

-

-C≡N stretch: A sharp, medium-intensity peak around 2220-2240 cm⁻¹.[10]

-

C=C / C=N aromatic stretches: Multiple sharp peaks in the 1400-1600 cm⁻¹ region.

-

C=O stretch (from pyridone tautomer): A strong peak around 1650-1680 cm⁻¹ would be observed if the pyridone form is present.

-

-

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would show a prominent molecular ion peak (M⁺) at m/z = 120. Subsequent fragmentation would likely involve the loss of CO (m/z = 92) and HCN (m/z = 93).

Chemical Reactivity and Synthesis

The reactivity of 5-hydroxy-2-pyridinecarbonitrile is governed by its three key features: the pyridine ring, the hydroxyl group, and the nitrile group.

-

Pyridine Ring: The ring is electron-deficient and can undergo nucleophilic aromatic substitution, although this is often less facile than with halopyridines. The nitrogen atom is weakly basic and can be protonated or alkylated.

-

Hydroxyl Group: The -OH group is phenolic in nature, making it weakly acidic. It can be deprotonated with a suitable base to form a phenoxide, which is a potent nucleophile for O-alkylation or O-acylation reactions. It can also be converted to other functional groups, such as halides.

-

Nitrile Group: The nitrile can undergo hydrolysis to a carboxamide or carboxylic acid under acidic or basic conditions. It can also be reduced to a primary amine or react with organometallic reagents.

Representative Synthesis Workflow

While several synthetic routes are possible, a common and effective strategy involves the cyanation of a pre-functionalized pyridine ring. The following workflow is a representative, multi-step process adapted from established methods for preparing substituted cyanopyridines.[11][12] The causality for each step is explained to provide insight into the protocol design.

Protocol: Synthesis via Sandmeyer-type Reaction

This protocol is a representative methodology and should be adapted and optimized based on laboratory conditions and safety assessments.

-

Preparation of 2-Cyano-5-aminopyridine: Begin with the commercially available 5-amino-2-pyridinecarbonitrile.[13]

-

Diazotization:

-

Dissolve 5-amino-2-pyridinecarbonitrile (1.0 eq) in a cold (0-5 °C) aqueous solution of a strong mineral acid, such as sulfuric acid.

-

Slowly add a solution of sodium nitrite (NaNO₂, ~1.1 eq) in water, maintaining the temperature below 5 °C. The formation of the diazonium salt is critical and temperature control is paramount to prevent decomposition.

-

Stir the resulting solution for 30-60 minutes in the cold.

-

-

Hydrolysis:

-

Carefully and slowly add the cold diazonium salt solution to a separate flask containing boiling water or an aqueous copper sulfate solution. This step thermally decomposes the diazonium salt, releasing N₂ gas and installing the hydroxyl group. Causality: The use of heat provides the activation energy for the decomposition and subsequent nucleophilic attack by water.

-

Maintain heating for 1-2 hours until gas evolution ceases.

-

-

Workup and Purification:

-

Cool the reaction mixture to room temperature.

-

Neutralize the solution with a suitable base (e.g., NaHCO₃ or NaOH) to a slightly acidic or neutral pH.

-

Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude solid by recrystallization (e.g., from an ethanol/water mixture) or silica gel column chromatography to yield pure 5-hydroxy-2-pyridinecarbonitrile.

-

Applications in Research and Development

The unique combination of a hydrogen bond donor/acceptor (-OH group), a metal-coordinating nitrile, and an aromatic scaffold makes this molecule a "privileged fragment" in drug design.

-

Pharmaceutical Synthesis: It serves as a key building block for creating libraries of compounds for screening. The hydroxyl group provides a convenient handle for derivatization to explore structure-activity relationships (SAR). The pyridone scaffold is found in numerous biologically active molecules with antibacterial, antiviral, and anti-inflammatory properties.[3]

-

Electronic Chemicals: The polar nature and thermal stability of pyridine derivatives make them suitable for applications in the development of advanced electronic materials.

-

UV-Curing Materials: As a precursor, it can be incorporated into polymers for innovative coatings, inks, and adhesives that require rapid curing processes initiated by UV light.[3]

Safety and Handling

Based on aggregated GHS data, 5-hydroxy-2-pyridinecarbonitrile should be handled with appropriate care.[1]

-

Hazards: Harmful if swallowed. May be toxic in contact with skin and can cause skin and eye irritation.

-

Precautions: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and direct contact with skin and eyes.

References

A comprehensive list of sources utilized in this guide is provided below for verification and further reading.

-

ChemWhat. 5-Hydroxy-2-pyrimidinecarbonitrile CAS#: 345642-86-6. Available at: [Link]

-

PubChem. 5-Hydroxypyridine-2-carbonitrile. National Center for Biotechnology Information. Available at: [Link]

- Murray, J. C. (2001). The Synthesis of the High-Potency Sweetener, NC-00637. Part 2: Preparation of the Pyridine Moiety. Organic Process Research & Development, 5(4), 392-395.

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of 2-Pyridinecarbonitrile, 5-hydroxy-. Available at: [Link]

- Katritzky, A. R., Scriven, E. F. V., Majumder, S., Tu, H., Vakulenko, A. V., Akhmedov, N. G., & Murugan, R. (2005).

- Stanovnik, B., & Svete, J. (2019). Synthesis of 2-Cyanopyrimidines. Molbank, 2019(4), M1086.

-

ChemBK. 5-Cyano-3-Hydroxypyridine. Available at: [Link]

-

National Institutes of Health. Pyridine-2-carbonitrile | C6H4N2 | CID 7522 - PubChem. Available at: [Link]

-

Chempanda. Cyanopyridine: Common isomorphs, applications, side effects and safety. Available at: [Link]

-

Ottokemi. 5-Amino-2-pyridinecarbonitrile, 96%. Available at: [Link]

-

National Institutes of Health. 5-Hydroxypentanenitrile | C5H9NO | CID 10887840 - PubChem. Available at: [Link]

-

National Institutes of Health. 5-Hydroxypyridine-3-carbonitrile | C6H4N2O | CID 15342142 - PubChem. Available at: [Link]

-

Cheméo. Chemical Properties of 2-Pyridinecarbonitrile (CAS 100-70-9). Available at: [Link]

-

NIST. 2-Pentanone, 5-hydroxy-. NIST Chemistry WebBook. Available at: [Link]

-

ChemTube3D. 2-Hydroxypyridine-Tautomerism. Available at: [Link]

- El-Ghanam, A. M., & El-Sattar, N. E. A. (2003). Effect of unsaturated electron-withdrawing substituents on the tautomerism of 2-hydroxypyridines. Journal of the Chemical Society, Perkin Transactions 2, (1), 1-4.

-

ChemTube3D. Pyridine-Tautomerism of Hydroxy Pyridine. Available at: [Link]

Sources

- 1. 5-Hydroxypyridine-2-carbonitrile | C6H4N2O | CID 21413773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Cyano-5-hydroxypyridine | CymitQuimica [cymitquimica.com]

- 3. nbinno.com [nbinno.com]

- 4. 86869-14-9|this compound|BLD Pharm [bldpharm.com]

- 5. wuxibiology.com [wuxibiology.com]

- 6. echemi.com [echemi.com]

- 7. chemtube3d.com [chemtube3d.com]

- 8. chemtube3d.com [chemtube3d.com]

- 9. Pyridine-2-carbonitrile | C6H4N2 | CID 7522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-Cyanopyridine | 100-70-9 [amp.chemicalbook.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 13. 5-氨基-2-吡啶甲腈 96% | Sigma-Aldrich [sigmaaldrich.com]

An In-Depth Technical Guide to 2-Cyano-5-hydroxypyridine: A Cornerstone Intermediate in Modern Drug Development

This guide provides a comprehensive technical overview of 2-cyano-5-hydroxypyridine, a pivotal heterocyclic building block for professionals in pharmaceutical research, medicinal chemistry, and process development. We will delve into its fundamental molecular characteristics, explore the chemical logic behind its synthesis and reactivity, and demonstrate its field-proven application in the synthesis of advanced pharmaceutical agents.

Executive Summary: The Strategic Value of a Bifunctional Pyridine

This compound (CAS No. 86869-14-9) is a substituted pyridine ring possessing two strategically positioned functional groups: a nitrile at the C2 position and a hydroxyl group at the C5 position.[1][2][3] This specific arrangement is not coincidental; it is a carefully orchestrated scaffold that offers chemists orthogonal reactivity. The electron-withdrawing nature of the cyano group influences the electronics of the entire ring, while the hydroxyl group provides a nucleophilic handle for a variety of coupling reactions.[1] Its significance is underscored by its role as a key intermediate in the synthesis of complex Active Pharmaceutical Ingredients (APIs).[4] Understanding the interplay of its structure, tautomeric nature, and reactivity is paramount for leveraging this molecule to its full potential in drug discovery and manufacturing workflows.

Molecular Structure and Physicochemical Properties

The foundational attributes of a chemical intermediate dictate its handling, reactivity, and analytical characterization. This compound is a solid at room temperature with a molecular formula of C₆H₄N₂O and a molecular weight of 120.11 g/mol .[2][5]

Core Molecular Identifiers and Properties

| Property | Value | Source(s) |

| IUPAC Name | 5-hydroxypyridine-2-carbonitrile | [5] |

| Synonyms | 6-Cyano-3-pyridinol, 5-Hydroxypicolinonitrile | [3] |

| CAS Number | 86869-14-9 | [2] |

| Molecular Formula | C₆H₄N₂O | [2] |

| Molecular Weight | 120.11 g/mol | [2] |

| Physical Form | Solid (Crystals or Powder) | [5] |

| Density | 1.332 g/cm³ | [6] |

| Boiling Point | 429.2 °C at 760 mmHg | [6] |

The Critical Role of Tautomerism

A crucial aspect of this molecule's chemistry is its existence as a mixture of two tautomers in equilibrium: the 2-hydroxypyridine form and the 6-cyano-2-pyridone form.

Caption: Lactam-lactim tautomerism of the core scaffold.

For most hydroxypyridines, the pyridone (lactam) tautomer is thermodynamically more stable and predominates, particularly in the solid state and in polar, protic solvents. This preference is driven by the formation of stable, hydrogen-bonded dimers and the high strength of the carbon-oxygen double bond (C=O). While the 2-hydroxypyridine (lactim) form benefits from aromaticity, the pyridone form's stability often outweighs this factor. This equilibrium is critical as it dictates the molecule's nucleophilic character; reactions can occur at either the exocyclic oxygen (O-alkylation) or the ring nitrogen (N-alkylation).

Synthesis Pathway: A Logic-Driven Approach

While numerous proprietary methods exist, a robust and scalable synthesis can be logically constructed from established transformations on pyridine scaffolds. The following two-step pathway leverages a common, commercially available starting material, 5-bromo-2-nitropyridine, and applies well-documented chemical principles.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 5-Bromo-2-cyanopyridine from 5-Bromo-2-nitropyridine

-

Causality: The nitro group at the C2 position is a strong electron-withdrawing group, activating the position for nucleophilic aromatic substitution. Cyanide (CN⁻) is an effective nucleophile for displacing the nitro group. This reaction is analogous to established industrial methods for producing cyanopyridines.[7]

-

Protocol:

-

To a reaction vessel equipped with a mechanical stirrer, thermometer, and condenser, add 5-bromo-2-nitropyridine and sulfolane as the solvent.

-

Add sodium cyanide (NaCN). The molar ratio of 2-nitro-5-bromopyridine to cyanide is typically near stoichiometric (e.g., 1:1.05).[7]

-

Under an inert atmosphere (e.g., nitrogen), heat the reaction mixture to 130-160 °C.

-

Maintain the temperature for 3-5 hours, monitoring the reaction progress by HPLC or TLC until the starting material is consumed.

-

Upon completion, cool the mixture and perform a workup. This typically involves quenching with water to precipitate the product, followed by filtration, washing, and drying to yield crude 5-bromo-2-cyanopyridine.[7]

-

Step 2: Synthesis of this compound from 5-Bromo-2-cyanopyridine

-

Causality: The bromine atom on the pyridine ring can be displaced by a hydroxide nucleophile under thermal conditions. This hydrolysis reaction is a standard method for introducing hydroxyl groups onto aromatic rings.[8]

-

Protocol:

-

Charge a suitable reactor with the 5-bromo-2-cyanopyridine intermediate from Step 1.

-

Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH).

-

Heat the mixture under reflux. The temperature required will depend on the specific concentration and pressure but is typically elevated to drive the substitution.

-

Monitor the reaction by HPLC. Upon completion, cool the reaction mixture.

-

Acidify the solution with an acid (e.g., HCl) to neutralize the excess base and protonate the resulting phenoxide, causing the this compound product to precipitate.

-

Isolate the solid product by filtration, wash with cold water to remove inorganic salts, and dry under vacuum to yield the final product.

-

Analytical Characterization: A Self-Validating System

Verifying the identity and purity of the synthesized intermediate is non-negotiable. A combination of spectroscopic methods provides a comprehensive fingerprint of the molecule.

| Technique | Predicted Data & Interpretation |

| ¹H NMR | Rationale: The pyridine ring protons are deshielded. The proton at C6 will be most downfield due to proximity to the ring nitrogen. The proton at C3 will be deshielded by the adjacent cyano group. The proton at C4 will be influenced by both neighbors. Predicted Shifts (DMSO-d₆): δ ~8.2 (d, H-6), ~7.7 (dd, H-4), ~7.5 (d, H-3), ~10.5 (br s, -OH).[9] |

| ¹³C NMR | Rationale: The carbon of the cyano group (C≡N) appears around 115-120 ppm. The carbon attached to the hydroxyl group (C5) will be significantly downfield (~155-160 ppm). The carbon attached to the cyano group (C2) will also be downfield. Other ring carbons will appear in the aromatic region (~120-150 ppm).[9][10] |

| IR Spectroscopy | Rationale: Key functional groups give distinct, strong absorptions. The nitrile stretch is sharp and unmistakable. The O-H and C=O stretches confirm the presence of the hydroxypyridine/pyridone tautomers. Key Bands (cm⁻¹): ~3400 (br, O-H stretch), ~2230 (s, sharp, C≡N stretch), ~1650 (s, C=O stretch of pyridone tautomer), 1600-1450 (m, C=C/C=N ring stretches).[11] |

| Mass Spec (MS) | Rationale: Provides the molecular weight of the compound. Expected [M+H]⁺: 121.04. |

Application in Drug Development: Synthesis of Perampanel

The utility of this compound is powerfully demonstrated by its application in the synthesis of Perampanel (Fycompa®) , an FDA-approved non-competitive AMPA receptor antagonist used for treating epilepsy.[12][13] The core of Perampanel is a substituted 1-phenyl-2-pyridone, which is constructed using our intermediate.

The key transformation is a Chan-Lam C-N coupling reaction, which attaches the phenyl ring to the pyridone nitrogen.

Workflow: Chan-Lam Coupling in Perampanel Synthesis

Caption: Key C-N coupling step in the synthesis of Perampanel.

Experimental Protocol: N-Arylation (Chan-Lam Coupling)

-

Causality: This reaction forms a crucial carbon-nitrogen bond. Copper(II) acetate catalyzes the coupling between the nitrogen of the pyridone tautomer and the phenyl boronic acid. The base is required to facilitate the reaction, and an appropriate solvent is needed to solubilize the reactants. This is a well-established method for N-arylation.[14]

-

Protocol:

-

In a reaction vessel, dissolve the pyridone intermediate (derived from this compound) and phenyl boronic acid in a suitable solvent like dichloromethane (CH₂Cl₂).

-

Add the catalyst, copper(II) acetate (Cu(OAc)₂), and a base, such as triethylamine (Et₃N).

-

Stir the reaction mixture at room temperature under an air or oxygen atmosphere (often required for Chan-Lam couplings) for several hours until the reaction is complete as monitored by HPLC.

-

Upon completion, perform an aqueous workup. This typically involves washing with aqueous ammonia and water to remove the copper catalyst and other water-soluble components.[14]

-

The organic phase is then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.

-

The resulting crude Perampanel is purified, typically by column chromatography or recrystallization, to yield the final API.

-

Conclusion

This compound is more than a simple chemical. Its value lies in its designed bifunctionality, which enables complex molecular construction through predictable and scalable reactions. The tautomeric equilibrium is a key feature that governs its reactivity, primarily as an N-nucleophile in the pyridone form. As demonstrated by its integral role in the synthesis of Perampanel, this intermediate serves as a testament to the power of strategic molecular design. For researchers and developers, a thorough understanding of this building block's properties and chemical logic is essential for innovating and optimizing the synthetic routes to the next generation of therapeutics.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Synthesis Pathways with this compound for Hydroxypyridine Derivatives. Available at: [Link]

-

Jorgensen, W. L., et al. (2021). Structure-based design and synthesis of perampanel analogues as inhibitors of SARS-CoV-2 main protease. ResearchGate. Available at: [Link]

-

MAPI PHARMA LTD. (2018). Process and intermediates for the preparation of perampanel. Justia Patents. Available at: [Link]

- Eisai Co., Ltd. (2021). Simple preparation method of Perampanel. Google Patents.

- Eisai R&D Management Co., Ltd. (2015). Polymorphs of perampanel. Google Patents.

-

Asian Journal of Chemistry. (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Available at: [Link]

- Reilly Industries, Inc. (1998). Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. Google Patents.

- Xi'an Jiaotong University. (2015). Synthesis method of 2-amino-5-hydroxypyridine. Google Patents.

-

Lier Chemical Co., Ltd. (2019). Preparation method for 2-cyano-5-bromopyridine. Patsnap. Available at: [Link]

-

ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Available at: [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Ensuring Quality in API Manufacturing with High Purity this compound. Available at: [Link]

-

iChemical. (n.d.). This compound, CAS No. 86869-14-9. Available at: [Link]

-

SpectraBase. (n.d.). 2-Hydroxypyridine - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

-

ResearchGate. (2015). How can I get 5-bromo-2-cyanopyridine using other raw material apart from 2,5-dibromopyridine?. Available at: [Link]

- Lier Chemical Co., Ltd. (2021). Preparation method of 2-cyano-5-bromopyridine. Google Patents.

-

MDPI. (2023). 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. Available at: [Link]

-

PubChem. (n.d.). 5-Bromopyridine-2-carbonitrile. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. scbt.com [scbt.com]

- 3. chemscene.com [chemscene.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | 86869-14-9 [sigmaaldrich.com]

- 6. This compound, CAS No. 86869-14-9 - iChemical [ichemical.com]

- 7. CN113603639B - Preparation method of 2-cyano-5-bromopyridine - Google Patents [patents.google.com]

- 8. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. mdpi.com [mdpi.com]

- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 13. patents.justia.com [patents.justia.com]

- 14. US9096574B2 - Polymorphs of perampanel - Google Patents [patents.google.com]

Synthesis pathway for 2-Cyano-5-hydroxypyridine from 5-amino-2-cyanopyridine

An In-Depth Technical Guide to the Synthesis of 2-Cyano-5-hydroxypyridine from 5-amino-2-cyanopyridine

Executive Summary

This compound is a pivotal intermediate in the synthesis of a wide array of pharmaceutical and agrochemical compounds.[1][2] Its bifunctional nature, featuring both a nitrile and a hydroxyl group on a pyridine scaffold, makes it a versatile building block for creating complex molecular architectures. This guide provides a comprehensive technical overview for the synthesis of this compound, starting from the readily available precursor, 5-amino-2-cyanopyridine. The core of this transformation relies on a well-established two-step sequence: the diazotization of the primary aromatic amine, followed by the subsequent hydrolysis of the intermediate diazonium salt. This document details the underlying reaction mechanisms, provides a robust experimental protocol, outlines key characterization data, and emphasizes the critical parameters for a successful and safe synthesis.

Introduction: The Strategic Importance of this compound

In the landscape of modern drug discovery and development, heterocyclic compounds are of paramount importance. Among them, substituted pyridines are a privileged scaffold found in numerous approved drugs. This compound (CAS 86869-14-9) serves as a critical starting material, enabling chemists to introduce or modify key functional groups efficiently.[2] The hydroxyl group can undergo O-alkylation or O-acylation, while the nitrile group offers a gateway to amines, amides, or other heterocycles through reduction or hydrolysis.[1] This dual reactivity is instrumental in building the complex structures required for biologically active molecules.

The synthesis from 5-amino-2-cyanopyridine is an industrially relevant and scalable route. It leverages the classic and powerful chemistry of diazonium salts, providing a reliable method to replace an amino group with a hydroxyl functionality.

The Synthetic Pathway: A Mechanistic Perspective

The conversion of 5-amino-2-cyanopyridine to this compound is achieved via a Sandmeyer-type reaction.[3][4] The process can be dissected into two fundamental chemical transformations:

-

Diazotization: Conversion of the primary amino group into a diazonium salt.

-

Hydrolysis: Displacement of the diazonium group by a hydroxyl group.

Step 1: Diazotization of 5-Amino-2-cyanopyridine

Diazotization is the reaction of a primary aromatic amine with nitrous acid (HNO₂) to form a diazonium salt.[5] Because nitrous acid is unstable, it is generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid, such as sulfuric acid or hydrochloric acid, at low temperatures.

Causality of Experimental Choices:

-

Low Temperature (0–5 °C): This is the most critical parameter. Aryl diazonium salts are notoriously unstable and can decompose explosively at higher temperatures. Maintaining an ice-cold environment ensures the stability of the diazonium intermediate throughout its formation and before its use in the subsequent step.

-

Strong Acid: A strong acid serves two purposes: it reacts with sodium nitrite to produce the active nitrosating agent (the nitrosonium ion, NO⁺), and it protonates the reaction medium, preventing the newly formed diazonium salt from coupling with the unreacted parent amine to form unwanted azo compounds.[5]

The mechanism involves the formation of the nitrosonium ion, which acts as an electrophile and is attacked by the nucleophilic amino group of the 5-amino-2-cyanopyridine. A series of proton transfers and the elimination of a water molecule yield the stable 2-cyano-5-pyridinediazonium salt.

Caption: Overall reaction pathway for the synthesis.

Step 2: Hydrolysis of the Diazonium Salt

The diazonium group (-N₂⁺) is an excellent leaving group, arguably one of the best in organic chemistry, as it departs as dinitrogen gas (N₂). In the Sandmeyer hydroxylation reaction, the aqueous solution of the diazonium salt is heated.[3] This provides the thermal energy needed to overcome the activation barrier for the C-N bond cleavage, generating a highly reactive aryl cation. This cation is then immediately trapped by water, which acts as the nucleophile. A final deprotonation step yields the desired this compound.

Causality of Experimental Choices:

-

Heating: Unlike many Sandmeyer reactions that use copper catalysts, simple hydroxylation can often be achieved by heating the acidic aqueous solution of the diazonium salt.[3] The heat facilitates the irreversible loss of nitrogen gas, driving the reaction to completion.

-

Aqueous Environment: Water serves as both the solvent and the nucleophile, directly participating in the reaction to introduce the hydroxyl group.

Detailed Experimental Protocol

This protocol is a representative procedure synthesized from established methodologies for diazotization and Sandmeyer-type hydroxylation.[3][6] Researchers should adapt it as necessary based on their specific laboratory conditions and scale.

Caption: A typical experimental workflow for the synthesis.

Materials and Reagents

-

5-Amino-2-cyanopyridine (CAS 55338-73-3)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Sodium Nitrite (NaNO₂)

-

Deionized Water

-

Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH) for neutralization

-

Ethyl Acetate or Dichloromethane for extraction

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) for drying

-

Crushed Ice

Step-by-Step Procedure

Part A: Preparation of the Diazonium Salt Solution

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, prepare a solution of dilute sulfuric acid by cautiously adding concentrated H₂SO₄ (e.g., 10 mL) to cold deionized water (e.g., 50 mL). Cool this solution to 0–5 °C in an ice-salt bath.

-

While maintaining the temperature below 5 °C, slowly add 5-amino-2-cyanopyridine (e.g., 0.1 mol) in portions to the cold acid solution with vigorous stirring. Stir until a clear solution or a fine slurry is obtained.

-

In a separate beaker, dissolve sodium nitrite (e.g., 0.105 mol) in a minimal amount of cold deionized water (e.g., 20 mL).

-

Transfer the sodium nitrite solution to the dropping funnel. Add it dropwise to the stirred amine solution over 30–45 minutes, ensuring the internal temperature never exceeds 5 °C .

-

After the addition is complete, continue stirring the resulting diazonium salt solution in the ice bath for an additional 30 minutes.

Part B: Hydrolysis and Work-up

-

Remove the ice bath and gently heat the diazonium salt solution using a heating mantle. A steady evolution of nitrogen gas should be observed.

-

Continue heating the solution (typically to 50-70 °C) until the effervescence of nitrogen gas ceases completely (usually 1-2 hours).

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is approximately 7.

-

Transfer the neutralized mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Part C: Purification

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., water, ethanol-water, or toluene) or by silica gel column chromatography.

Safety Precautions

-

Diazonium Salt Instability: Solid diazonium salts are highly explosive when dry. Never isolate the diazonium salt intermediate. Always use it in solution immediately after preparation.

-

Temperature Control: Strict temperature control during diazotization is critical to prevent decomposition and potential hazards.

-

Acid Handling: Concentrated sulfuric acid is extremely corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Gas Evolution: The hydrolysis step releases a large volume of nitrogen gas. Ensure the reaction is performed in a well-ventilated fume hood.

Characterization and Data

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Property | Data |

| CAS Number | 86869-14-9[7] |

| Molecular Formula | C₆H₄N₂O[8] |

| Molecular Weight | 120.11 g/mol [8] |

| Appearance | Off-white to light yellow solid |

| Melting Point | ~215-220 °C (decomposes) |

| ¹H NMR | Spectral data can be found in chemical databases.[9] |

| ¹³C NMR | Spectral data can be found in chemical databases.[9] |

| Mass Spectrometry (MS) | m/z = 120.03 (M⁺)[10] |

| Infrared (IR) | Characteristic peaks for -OH, -C≡N, and aromatic C-H stretches.[9] |

Conclusion

The synthesis of this compound from 5-amino-2-cyanopyridine via a diazotization-hydrolysis sequence is a robust and effective method. The process hinges on the careful control of reaction conditions, particularly the low temperatures required for the formation of the intermediate diazonium salt. This pathway provides reliable access to a high-value chemical intermediate that is crucial for the advancement of research in medicinal chemistry and materials science. By understanding the underlying mechanisms and adhering to the detailed protocol, researchers can confidently produce this versatile building block for their synthetic endeavors.

References

-

Optimizing Synthesis Pathways with this compound for Hydroxypyridine Derivatives. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

- Process for the preparation of 2-cyano-5-hydroxypyrazine. (2001). Google Patents.

- Process for the preparation of 2-halogeno-5-cyano pyridines. (1995). Google Patents.

-

Sandmeyer reaction. (n.d.). Wikipedia. Available from: [Link]

- Method for producing 2-hydroxy-5-methylpyridine. (2003). Google Patents.

-

Ensuring Quality in API Manufacturing with High Purity this compound. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

-

Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. (2016). Asian Journal of Chemistry. Available from: [Link]

-

5-Hydroxypyridine-2-carbonitrile. (n.d.). PubChem. Available from: [Link]

-

Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Available from: [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review. (2020). RSC Advances. Available from: [Link]

- Synthesis method of 2-amino-5-hydroxypyridine. (2015). Google Patents.

-

The products and kinetics of hydrolysis of cyanopyridinium ions. (1962). Journal of the American Chemical Society. Available from: [Link]

-

Diazotisation. (n.d.). Organic Chemistry Portal. Available from: [Link]

-

Preparation of Cyanopyridines by Direct Cyanation. (2005). Synthesis. Available from: [Link]

-

Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. (2012). Dissertation. Available from: [Link]

-

Sandmeyer reactions. Part 6. A mechanistic investigation into the reduction and ligand transfer steps of Sandmeyer cyanation. (1996). Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]

-

The designed route of the 2-amino-cyanopyridines and the chemical structure of the compound 3a-n. (n.d.). ResearchGate. Available from: [Link]

-

Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. (2018). Journal of Biochemical and Molecular Toxicology. Available from: [Link]

- The Hydrolysis of Cyanopyridinium Ions. (1961). Google Books.

- Preparation method of 2-cyano-5-bromopyridine. (2021). Google Patents.

-

1 reacts with 2-cyano-3-ethoxypropenenitrile (2) in the same above indicated. (1988). HETEROCYCLES. Available from: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. Sandmeyer Reaction [organic-chemistry.org]

- 5. Diazotisation [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

- 7. scbt.com [scbt.com]

- 8. chemscene.com [chemscene.com]

- 9. This compound(86869-14-9) 1H NMR [m.chemicalbook.com]

- 10. 86869-14-9|this compound|BLD Pharm [bldpharm.com]

Navigating the Isomeric Landscape of C6H4N2O Pyridine Derivatives: A Technical Guide for Researchers

This in-depth technical guide offers a comprehensive exploration of the constitutional isomers of C6H4N2O that feature a pyridine core. Designed for researchers, scientists, and professionals in drug development, this document provides a detailed examination of the IUPAC nomenclature, synthesis, chemical properties, and applications of these important heterocyclic compounds. By moving beyond a simple cataloging of structures, this guide delves into the causal relationships behind their reactivity and biological function, equipping the reader with field-proven insights for their own research endeavors.

Section 1: Decoding the Isomers - A Systematic Approach to Nomenclature

The molecular formula C6H4N2O, when combined with a pyridine scaffold, gives rise to several classes of constitutional isomers. Understanding the correct IUPAC nomenclature is fundamental for unambiguous scientific communication. The primary classes of isomers we will explore are:

-

Isocyanatopyridines: These derivatives feature an isocyanate (-N=C=O) group attached to the pyridine ring.

-

Cyanopyridine N-oxides: In this class, a cyano (-C≡N) group and an N-oxide functionality are present on the pyridine ring.

-

Pyridinecarboxamides: These isomers contain a carboxamide (-C(=O)NH2) group on the pyridine ring.

-

Pyridyl Formamides: These compounds possess a formamido (-NHCHO) group attached to the pyridine ring.

-

Pyridine Aldehyde Oximes: These isomers feature a carboxaldehyde oxime (-CH=NOH) group on the pyridine ring.

The position of the substituent on the pyridine ring is designated by a number (2, 3, or 4), starting from the nitrogen atom as position 1.[1]

Table 1: Key Isomers of C6H4N2O Pyridine Derivatives and their IUPAC Names

| Isomer Class | 2-Substituted Isomer | 3-Substituted Isomer | 4-Substituted Isomer |

| Isocyanatopyridine | 2-isocyanatopyridine[2][] | 3-isocyanatopyridine[4] | 4-isocyanatopyridine[5] |

| Cyanopyridine N-oxide | 2-cyanopyridine N-oxide | 3-cyanopyridine N-oxide[6][7][8] | 4-cyanopyridine N-oxide[9][10] |

| Pyridinecarboxamide | pyridine-2-carboxamide[11][12][13] | pyridine-3-carboxamide | pyridine-4-carboxamide[14] |

| Pyridyl Formamide | N-(pyridin-2-yl)formamide | N-(pyridin-3-yl)formamide | N-(pyridin-4-yl)formamide |

| Pyridine Aldehyde Oxime | pyridine-2-carbaldehyde oxime[15] | pyridine-3-carbaldehyde oxime[16] | pyridine-4-carbaldehyde oxime[17][18][19] |

Section 2: Isocyanatopyridines - Versatile Reagents in Synthesis

Isocyanatopyridines are highly reactive compounds widely employed as building blocks in organic synthesis, particularly for the preparation of ureas, carbamates, and other heterocyclic systems. Their utility stems from the electrophilic nature of the isocyanate group.

Synthesis of Isocyanatopyridines

A common and effective method for the synthesis of isocyanatopyridines is the Curtius rearrangement of the corresponding pyridinecarbonyl azides. This reaction proceeds through a nitrene intermediate and provides good yields of the desired isocyanate.

Experimental Protocol: Synthesis of 4-Isocyanatopyridine

-

Preparation of Isonicotinoyl Azide:

-

Dissolve isonicotinoyl chloride hydrochloride in acetone.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of sodium azide in water dropwise with vigorous stirring.

-

Continue stirring at 0 °C for 1 hour.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield isonicotinoyl azide.

-

-

Curtius Rearrangement:

-

Dissolve the isonicotinoyl azide in a high-boiling inert solvent (e.g., toluene).

-

Heat the solution to reflux. The rearrangement is typically accompanied by the evolution of nitrogen gas.

-

Monitor the reaction by IR spectroscopy (disappearance of the azide peak and appearance of the isocyanate peak).

-

Once the reaction is complete, the solvent can be removed under reduced pressure to afford 4-isocyanatopyridine. Caution: Isocyanates are moisture-sensitive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment.

-

Logical Workflow for Isocyanatopyridine Synthesis

Caption: Synthesis of Isocyanatopyridines via Curtius Rearrangement.

Reactivity and Applications

The isocyanate group is highly susceptible to nucleophilic attack. This reactivity is the cornerstone of their synthetic utility.

-

Reaction with Amines: Isocyanatopyridines react readily with primary and secondary amines to form substituted pyridyl ureas. This reaction is fundamental in the synthesis of various biologically active molecules.

-

Reaction with Alcohols: In the presence of a suitable catalyst, isocyanatopyridines react with alcohols to yield pyridyl carbamates.

-

Cycloaddition Reactions: The N=C=O moiety can participate in cycloaddition reactions, providing access to a variety of heterocyclic scaffolds.

The resulting pyridyl ureas and carbamates are prevalent motifs in medicinal chemistry, exhibiting a wide range of biological activities, including kinase inhibition and antimicrobial effects.[20][21]

Section 3: Cyanopyridine N-oxides - Dipolar Compounds with Unique Properties

Cyanopyridine N-oxides are interesting dipolar molecules that combine the electron-withdrawing nature of the cyano group with the electron-donating and coordinating properties of the N-oxide functionality.

Synthesis of Cyanopyridine N-oxides

The most direct route to cyanopyridine N-oxides is the N-oxidation of the corresponding cyanopyridines. Common oxidizing agents for this transformation include hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA).

Experimental Protocol: Synthesis of 4-Cyanopyridine N-oxide

-

Dissolve 4-cyanopyridine in glacial acetic acid.

-

Add a 30% solution of hydrogen peroxide dropwise to the stirred solution.

-

Heat the reaction mixture at 70-80 °C for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and carefully neutralize it with a base (e.g., sodium carbonate solution) to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry to obtain 4-cyanopyridine N-oxide.[10]

Reaction Pathway for N-oxidation

Caption: General synthesis of Cyanopyridine N-oxides.

Properties and Applications

The N-oxide group significantly influences the electronic properties of the pyridine ring, making it more susceptible to both nucleophilic and electrophilic attack at different positions. The cyano group, being a strong electron-withdrawing group, further modulates this reactivity.

-

Coordination Chemistry: The oxygen atom of the N-oxide can act as a ligand to coordinate with metal ions, leading to the formation of various metal complexes with interesting structural and electronic properties.

-

Dipolar Cycloadditions: The N-oxide can act as a 1,3-dipole in cycloaddition reactions, providing a route to more complex heterocyclic systems.

-

Pharmacological Significance: Cyanopyridine derivatives, in general, have demonstrated a wide array of pharmacological effects, including anticancer and antimicrobial activities.[22] The N-oxide functionality can enhance bioavailability and modulate the metabolic profile of these compounds.

Section 4: Pyridinecarboxamides - Bioisosteres and Key Pharmacophores

Pyridinecarboxamides are structurally related to nicotinamide (Vitamin B3) and are a common feature in many pharmaceutical agents. The amide group can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets.

Synthesis of Pyridinecarboxamides

Pyridinecarboxamides can be readily synthesized from the corresponding pyridinecarboxylic acids. The acid is first activated, typically by conversion to an acid chloride or by using a coupling agent, followed by reaction with ammonia or an amine.

Experimental Protocol: Synthesis of Pyridine-2-carboxamide

-

Activation of Picolinic Acid:

-

Suspend picolinic acid in an excess of thionyl chloride.

-

Heat the mixture to reflux for 2-3 hours.

-

Remove the excess thionyl chloride under reduced pressure to obtain picolinoyl chloride hydrochloride.

-

-

Amidation:

-

Carefully add the crude picolinoyl chloride hydrochloride to a concentrated aqueous solution of ammonia, keeping the temperature low with an ice bath.

-

A precipitate of pyridine-2-carboxamide will form.

-

Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.[11][12]

-

Synthesis Workflow

Caption: General synthesis of Pyridinecarboxamides.

Biological Importance and Applications

The pyridinecarboxamide scaffold is a privileged structure in drug discovery. Its ability to mimic the peptide bond and engage in hydrogen bonding makes it an effective pharmacophore for a variety of targets.

-

Enzyme Inhibition: Many pyridinecarboxamide derivatives are known to be potent enzyme inhibitors. For example, they are found in inhibitors of poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair.

-

Anticancer and Antiviral Activity: The structural motif is present in numerous compounds with demonstrated antiproliferative and antiviral properties.[20][21]

-

Agrochemicals: Certain pyridinecarboxamides are utilized as active ingredients in fungicides and herbicides.

Section 5: Conclusion and Future Outlook

The C6H4N2O pyridine derivatives represent a rich and diverse chemical space with significant implications for both synthetic chemistry and drug discovery. This guide has provided a systematic overview of the major isomer classes, their IUPAC nomenclature, and key aspects of their synthesis and reactivity. The experimental protocols and logical workflows presented herein are intended to be self-validating systems, providing a solid foundation for researchers to build upon.

The continued exploration of this isomeric landscape is likely to yield novel compounds with tailored properties for specific applications. The development of more efficient and sustainable synthetic methodologies, coupled with advanced computational screening, will undoubtedly accelerate the discovery of new lead compounds for the treatment of a wide range of diseases. As our understanding of the intricate structure-activity relationships of these derivatives deepens, so too will our ability to rationally design the next generation of pyridine-based therapeutics and functional materials.

References

-

IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. [Link]

-

PubChem. 4-Isocyanatopyridine. National Center for Biotechnology Information. [Link]

-

PubChem. 5-Amino-2-pyridinecarboxamide. National Center for Biotechnology Information. [Link]

-

NIST. 4-Pyridinecarboxaldehyde, oxime. National Institute of Standards and Technology. [Link]

-

ResearchGate. Synthesis, Characterisation, and Coordination Behaviour of Novel Pyridyl‐formamidine Based Mn(I), Cu(II), Zn(II), and Pd(II) Complexes. [Link]

-

PubChem. 3-Pyridinecarboxaldehyde, oxime. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Isocyanatopyridine. National Center for Biotechnology Information. [Link]

-

PubChem. Pyridine;isocyanate. National Center for Biotechnology Information. [Link]

-

IUPAC. Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. [Link]

-

PubChem. 4-Pyridinealdoxime. National Center for Biotechnology Information. [Link]

-

NIST. 4-Pyridinecarboxaldehyde, oxime. National Institute of Standards and Technology. [Link]

-

PubChem. Pyridine 2-aldoxime. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Pyridinecarboxamide. National Center for Biotechnology Information. [Link]

- Quiroga, J., Trilleras, J., Pantoja, D., Abonía, R., Insuasty, B., Nogueras, M., & Cobo, J. (2010). Microwave-assisted synthesis of pyrazolo[3,4-b]pyridine derivatives. Tetrahedron Letters, 51(1), 113-115.

-

Quora. What is the IUPAC name of pyridine?. [Link]

- Movassaghi, M., Hill, M. D., & Ahmad, O. K. (2007). Direct Synthesis of Pyridine Derivatives. Journal of the American Chemical Society, 129(33), 10096–10097.

-

Pipzine Chemicals. 4-pyridinecarboxamide. [Link]

-

IUPAC. Nomenclature of Inorganic Chemistry (IUPAC Recommendations 2005). [Link]

-

PubMed. A review: Biological activities of novel cyanopyridine derivatives. [Link]

-

IUPAC. Brief Guide to the Nomenclature of Organic Chemistry. [Link]

-

Chemsrc. N-oxy-3-cyanopyridine. [Link]

-

Organic Chemistry Portal. Direct Synthesis of Pyridine Derivatives. [Link]

-

MDPI. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]

-

Organic Chemistry Portal. Pyridine synthesis. [Link]

-

ResearchGate. Fig. 4 Structures of possible isomers of (pyridine) 2 calculated at the.... [Link]

-

PubMed. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]

-

ResearchGate. Pyridine and Pyridine Derivatives. [Link]

- Zobova, N. N., & Nuretdinov, I. A. (1984). Reaction of acyl isocyanates with pyridine derivatives. Bulletin of the Academy of Sciences of the USSR, Division of Chemical Science, 33(9), 1957-1959.

-

MDPI. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. [Link]

-

PubMed. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]

-

Preprints.org. Synthesis of Coumarin-Isoxazole-Pyridine Hybrids with Possible Biological Activity. [Link]

Sources

- 1. Pyridine - Wikipedia [en.wikipedia.org]

- 2. 2-Isocyanatopyridine | C6H4N2O | CID 577567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. 4-Isocyanatopyridine | C6H4N2O | CID 11636796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Cyanopyridine N-Oxide | 14906-64-0 | TCI AMERICA [tcichemicals.com]

- 7. N-oxy-3-cyanopyridine | CAS#:14906-64-0 | Chemsrc [chemsrc.com]

- 8. 3-Cyanopyridine N-oxide | 149060-64-0 [chemicalbook.com]

- 9. longkechem.com [longkechem.com]

- 10. 4-Cyanopyridine N-oxide 96 14906-59-3 [sigmaaldrich.com]

- 11. PYRIDINE-2-CARBOXAMIDE | 1452-77-3 [chemicalbook.com]

- 12. Page loading... [wap.guidechem.com]

- 13. 2-Pyridinecarboxamide | C6H6N2O | CID 15070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 4-Pyridinecarboxamide (Nicotinamide) Manufacturer & Supplier in China | Properties, Uses, Safety Data & Price [pipzine-chem.com]

- 15. Pyridine 2-aldoxime | C6H6N2O | CID 13395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 3-Pyridinecarboxaldehyde, oxime | C6H6N2O | CID 5324568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. 4-Pyridinecarboxaldehyde, oxime [webbook.nist.gov]

- 18. 4-Pyridinealdoxime | C6H6N2O | CID 135460230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. 4-Pyridinecarboxaldehyde, oxime [webbook.nist.gov]

- 20. mdpi.com [mdpi.com]

- 21. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. A review: Biological activities of novel cyanopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 2-Cyano-5-hydroxypyridine: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-cyano-5-hydroxypyridine, a pivotal building block in pharmaceutical and materials science. In the absence of extensive empirical solubility data in public literature, this document synthesizes theoretical principles with established experimental methodologies to empower researchers in drug development and chemical synthesis. We delve into the physicochemical properties of this compound to theoretically predict its solubility behavior, introduce the concept of Hansen Solubility Parameters for solvent selection, and provide a detailed, self-validating experimental protocol for the accurate determination of its solubility in common laboratory solvents. Furthermore, a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the precise quantification of this compound is outlined, ensuring the integrity and reproducibility of experimental results.

Introduction: The Significance of this compound and Its Solubility

This compound, also known as 5-hydroxy-2-pyridinecarbonitrile, is a substituted pyridine derivative with the chemical formula C₆H₄N₂O. Its unique bifunctional nature, possessing both a cyano and a hydroxyl group on a pyridine scaffold, makes it a versatile intermediate in the synthesis of a wide array of biologically active molecules and functional materials. The cyano group can be readily transformed into other functional groups, while the hydroxyl group provides a site for further derivatization, and the pyridine ring itself is a common motif in many pharmaceuticals.

The solubility of this compound is a critical parameter that dictates its utility in various applications. In drug development, solubility directly influences bioavailability, formulation strategies, and the overall efficacy of a potential therapeutic agent. For synthetic chemists, understanding the solubility of this compound in different solvents is paramount for reaction design, purification, and crystallization processes. This guide aims to provide a robust framework for approaching the solubility of this compound, enabling researchers to make informed decisions in their experimental endeavors.

Theoretical Assessment of Solubility

A foundational understanding of the physicochemical properties of this compound provides valuable insights into its expected solubility behavior.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₆H₄N₂O | |

| Molecular Weight | 120.11 g/mol | |

| Topological Polar Surface Area (TPSA) | 56.91 Ų | PubChem |

| Predicted LogP (XLogP3) | 0.5 | PubChem |

The Topological Polar Surface Area (TPSA) is a descriptor that correlates well with passive molecular transport through membranes and, by extension, provides an indication of a molecule's polarity. A TPSA of 56.91 Ų suggests that this compound possesses moderate polarity. The predicted octanol-water partition coefficient (LogP) of 0.5 indicates that the compound has a relatively balanced hydrophilic and lipophilic character, suggesting it is likely to have some solubility in both polar and non-polar solvents.[1] These parameters suggest that solvents with intermediate polarity might be particularly effective in dissolving this compound.

Hansen Solubility Parameters (HSP): A Predictive Framework

The principle of "like dissolves like" is a cornerstone of solubility prediction. Hansen Solubility Parameters (HSP) provide a more nuanced and quantitative approach to this principle by dissecting the total cohesive energy of a substance into three components:

-

δD (Dispersion): Arising from van der Waals forces.

-

δP (Polar): Stemming from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Representing the energy of hydrogen bonds.[2][3]

A substance is most likely to dissolve in a solvent that has a similar HSP profile. The "distance" (Ra) between the HSP values of the solute and the solvent can be calculated, with smaller distances indicating a higher likelihood of dissolution.[2] While experimentally determined HSP values for this compound are not available, they can be estimated using group contribution methods.[4] Researchers can utilize software packages that incorporate these methods to predict the HSP of the compound and then compare it to the known HSP values of a wide range of solvents to guide solvent selection.[5][6]

Experimental Determination of Solubility: A Validated Protocol

The most reliable method for determining the solubility of a compound is through experimental measurement. The equilibrium shake-flask method is widely regarded as the gold standard for determining thermodynamic solubility.[7][8]

The Equilibrium Shake-Flask Method

This method involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then quantified.

Experimental Workflow:

Caption: Workflow for the equilibrium shake-flask solubility determination method.

Step-by-Step Protocol:

-

Preparation:

-

Accurately weigh an amount of this compound that is in clear excess of its expected solubility and add it to a sealed vial.

-

Add a precise volume of the chosen solvent to the vial.

-

-

Equilibration:

-

Place the vials in a shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24 to 72 hours). It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solute is no longer changing, thus verifying that equilibrium has been achieved.[7]

-

-

Phase Separation:

-

Once equilibrium is established, carefully separate the saturated solution (supernatant) from the undissolved solid. This is typically achieved by centrifugation followed by filtration through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to prevent any undissolved particles from interfering with the analysis.

-

-

Quantification:

-

Accurately dilute the clear supernatant with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the linear range of the quantification method.

-

Analyze the diluted sample using a validated analytical method, such as the HPLC-UV method detailed in the following section.

-

-

Data Analysis:

-

Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

-

Report the solubility in appropriate units, such as mg/mL or mol/L, at the specified temperature.

-

Quantification of this compound: A Robust HPLC-UV Method

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a powerful and widely used technique for the quantification of organic compounds. Its high sensitivity, specificity, and reproducibility make it ideal for solubility studies.

Method Development and Validation

A robust HPLC-UV method for this compound should be developed and validated to ensure accurate quantification.

Logical Flow for HPLC Method Development:

Caption: A logical workflow for developing a validated HPLC-UV method.

Recommended HPLC-UV Parameters:

-

Column: A reversed-phase C18 column is a good starting point for polar aromatic compounds like this compound.[9][10] A column with a particle size of 3 or 5 µm and dimensions of 4.6 x 150 mm is suitable for standard analyses. For more polar compounds, a column with embedded polar groups or a phenyl-hexyl phase could also be considered.[11][12]

-

Mobile Phase: A gradient elution using a mixture of water (A) and a polar organic solvent like acetonitrile or methanol (B), both containing a small amount of an acid modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to ensure good peak shape, is recommended. A typical gradient might start with a high percentage of aqueous phase and ramp up to a higher percentage of organic phase.

-

Detection Wavelength: The UV-Vis spectrum of this compound should be determined to identify the wavelength of maximum absorbance (λmax). This wavelength should be used for detection to maximize sensitivity. If a photodiode array (PDA) detector is available, it can be used to monitor a range of wavelengths and confirm peak purity.

-

Flow Rate: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column.

-

Column Temperature: Maintaining a constant column temperature (e.g., 30 °C) can improve the reproducibility of retention times.

-

Injection Volume: Typically 5-20 µL.

Method Validation:

The developed HPLC method should be validated according to established guidelines (e.g., ICH) to ensure its suitability for its intended purpose. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

-

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

-

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Conclusion